N-[(Azetidin-2-yl)methyl]-N-methylacetamide
Description
N-[(Azetidin-2-yl)methyl]-N-methylacetamide (molecular formula: C₆H₁₂N₂O) is a substituted acetamide featuring a methyl group and an azetidine ring (a four-membered saturated heterocycle) attached to the acetamide nitrogen. The compound’s structure, represented by the SMILES string CC(=O)NCC1CCN1, highlights its unique combination of a strained azetidine ring and a flexible methyl-acetamide chain .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N-(azetidin-2-ylmethyl)-N-methylacetamide |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9(2)5-7-3-4-8-7/h7-8H,3-5H2,1-2H3 |
InChI Key |
BWRDIWILLMJMRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC1CCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Azetidin-2-yl)methyl]-N-methylacetamide typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[(Azetidin-2-yl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce various reduced azetidine derivatives.
Scientific Research Applications
N-[(Azetidin-2-yl)methyl]-N-methylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(Azetidin-2-yl)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The azetidine ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of N-Methylacetamide Derivatives
Key Observations :
- Ring Size and Strain : The azetidine ring in the target compound imposes greater conformational rigidity compared to five-membered or aromatic substituents (e.g., phthalimide in or benzyl groups in ). This strain may enhance binding specificity in biological systems .
- In contrast, the azetidine ring’s basic nitrogen may increase nucleophilicity .
- Steric Bulk : Bulky substituents like benzhydryl () or diphenyloxazolyl () hinder molecular flexibility, whereas the azetidine-methyl group balances steric effects with moderate size.
Physicochemical and Spectroscopic Properties
Table 2: Comparative Properties
Spectroscopic Insights :
Biological Activity
N-[(Azetidin-2-yl)methyl]-N-methylacetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. This structural motif is known for its ability to influence biological activity through various interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For example, it may interact with serine proteases, which are involved in numerous physiological processes including blood coagulation and immune response.
- Receptor Binding : The azetidine moiety may facilitate binding to receptors involved in neurotransmission or hormonal regulation. This binding can modulate physiological responses, potentially leading to therapeutic effects.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against a range of pathogens, making it a candidate for further development as an antibiotic.
In Vitro Studies
In vitro experiments have demonstrated the following activities:
- Antibacterial Activity : this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity (Table 1).
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
- Enzyme Inhibition : The compound was evaluated for its ability to inhibit specific enzymes such as thrombin and other serine proteases. The IC50 values were found to be in the low micromolar range, indicating potent inhibitory effects.
In Vivo Studies
In vivo studies have been limited but suggest potential therapeutic applications:
- Anti-inflammatory Effects : Animal models treated with this compound showed reduced inflammation markers compared to controls, suggesting a role in modulating inflammatory responses.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the azetidine ring and substituents on the acetamide group can significantly influence biological activity. For instance:
- Fluorination : Introduction of fluorine atoms at specific positions enhances enzyme inhibition and selectivity.
- Alkyl Chain Variation : Altering the length and branching of alkyl chains attached to the nitrogen atom affects both potency and selectivity towards biological targets.
Case Studies
- Thrombin Inhibition : A study reported that derivatives of this compound exhibited enhanced thrombin inhibition when modified with fluorinated groups, leading to a fivefold increase in potency compared to non-fluorinated analogs .
- Antimicrobial Efficacy : A recent investigation into the antibacterial properties revealed that certain analogs demonstrated superior activity against multi-drug resistant strains, highlighting the potential for developing new antibiotics from this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
